Cas no 569311-72-4 (2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide)
2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- Z44319329
- EN300-26582390
- (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
- 569311-72-4
- 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
- 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide
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- Inchi: 1S/C18H20F2N2O3/c1-24-16-10-12(7-8-15(16)25-18(19)20)9-13(11-21)17(23)22-14-5-3-2-4-6-14/h7-10,14,18H,2-6H2,1H3,(H,22,23)
- InChI Key: GDMYRNIAONUNQH-UHFFFAOYSA-N
- SMILES: C(NC1CCCCC1)(=O)C(C#N)=CC1=CC=C(OC(F)F)C(OC)=C1
Computed Properties
- Exact Mass: 350.14419883g/mol
- Monoisotopic Mass: 350.14419883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 537.0±50.0 °C(Predicted)
- pka: 11.91±0.20(Predicted)
2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582390-0.05g |
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |
569311-72-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide
Recent Advances in the Study of 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide (CAS: 569311-72-4)
The compound 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide (CAS: 569311-72-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activities.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The unique structural features of 569311-72-4, including the difluoromethoxy and methoxy substituents, contribute to its enhanced binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its biological targets.
In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in the regulation of immune responses and cell proliferation. Notably, 569311-72-4 has shown promising results in preclinical models of autoimmune diseases and certain types of cancer, with minimal off-target effects observed at therapeutic doses.
Further investigations into the pharmacokinetic properties of 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide have revealed favorable absorption and distribution profiles, making it a viable candidate for oral administration. However, challenges related to its metabolic stability and potential drug-drug interactions warrant additional optimization efforts.
In conclusion, the ongoing research on 569311-72-4 underscores its potential as a lead compound for the development of novel therapeutics targeting inflammatory and neoplastic disorders. Future studies should focus on refining its pharmacological properties and advancing it through clinical trials to validate its safety and efficacy in human subjects.
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